molecular formula C9H6BrNO3 B8293636 3-bromo-6-hydroxy-1H-indole-2-carboxylic acid

3-bromo-6-hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B8293636
M. Wt: 256.05 g/mol
InChI Key: FVYKYXLUCXRVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-6-hydroxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-bromo-6-hydroxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-7-5-2-1-4(12)3-6(5)11-8(7)9(13)14/h1-3,11-12H,(H,13,14)

InChI Key

FVYKYXLUCXRVMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=C2Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-Bromo-6-(methyloxy)-1H-indole-2-carboxylate (0.075 g, 0.26 mmol) was dissolved in CH2Cl2 (5 mL), cooled to 0° C. under nitrogen and BBr3 (1.0 M in CH2Cl2, 1.6 mL, 1.6 mmol) added dropwise. The reaction mixture was allowed to warm to RT and stirred overnight. Ice cold water (1 mL) and EtOAc (5 mL) were added. The layers were separated and the aqueous layer extracted with EtOAc (3×5 mL). The organic extracts were combined, dried over Na2SO4, filtered and evaporated. Purification was accomplished by Reverse-Phase HPLC (water/acetonitrile with 0.1% TFA) to afford the title compound (0.005 g, 7%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 13.06 (br. s., 1H), 11.63 (br. s., 1H), 9.55 (s, 1H), 7.30 (d, 1H), 6.78 (d, 1H), 6.70 (dd, 1H). MS: m/z 256.13 (M+1).
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
7%

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